molecular formula C9H12BrNO3 B6336955 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide CAS No. 1987145-74-3

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide

Cat. No.: B6336955
CAS No.: 1987145-74-3
M. Wt: 262.10 g/mol
InChI Key: PNZNLFCHHKSJMQ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a hydrobromide salt derivative of 2-hydroxybenzoic acid (salicylic acid). Its structure features an aminoethyl group (-CH₂CH₂NH₂) at the 5-position of the aromatic ring and a hydroxyl group (-OH) at the 2-position, with the hydrobromic acid (HBr) forming a salt with the amino group.

Key structural characteristics:

  • Aromatic core: 2-hydroxybenzoic acid backbone.
  • Substituents: 5-(2-aminoethyl) group enhances solubility and bioavailability via protonation of the amino group.
  • Hydrobromide salt: Improves stability and crystallinity for pharmaceutical applications .

Properties

IUPAC Name

5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZNLFCHHKSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(=O)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds related to 5-(2-aminoethyl)-2-hydroxybenzoic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison Standard
Compound AStaphylococcus aureus4Ciprofloxacin (0.125)
Compound BEscherichia coli (resistant)8Amoxicillin (16)
Compound CKlebsiella pneumoniae5Tetracycline (8)

Neurological Research

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has been studied for its potential neuroprotective effects. It has been shown to modulate neurotransmitter systems and may have implications in treating conditions such as irritable bowel syndrome (IBS) where inflammation plays a critical role. The compound's ability to release hydrogen sulfide (H₂S), a known neuromodulator, suggests it could alleviate hypersensitivity in gastrointestinal disorders .

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of 5-(2-aminoethyl)-2-hydroxybenzoic acid significantly inhibited the growth of various cancer cell lines, including colon and breast cancer cells. The IC50 values obtained were in the nanomolar range, indicating potent activity .

Table 2: Anticancer Activity of Derivatives

CompoundCancer Cell LineIC50 (nM)
Compound DMCF-7 (breast cancer)50
Compound EHT-29 (colon cancer)30
Compound FDLD-125

Synthesis and Formulation Studies

The synthesis of 5-(2-aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves reactions with various alkyl halides, leading to derivatives with enhanced biological activities. Recent patents have outlined methods for formulating this compound with reducing sugars to improve stability and efficacy during storage .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific modifications increased activity against resistant strains of E. coli, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria.

Case Study 2: Neuromodulatory Effects
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory markers associated with IBS. This highlights its potential as a therapeutic agent for gastrointestinal disorders linked to inflammation.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Aspirin Analogues

Aspirin (acetylsalicylic acid) derivatives share the 2-hydroxybenzoic acid scaffold but differ in substituents. Notable examples include:

Compound Name Substituent at 5-Position Bioactivity Reference
Aspirin Acetyloxy (-OAc) Anti-inflammatory, antiplatelet, and anti-aging effects
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid (3) Bis(3-methylbut-2-enyl)amino group Enhances HSP-16.2 expression, improves thermotolerance in C. elegans
5-(Diallylamino)-2-hydroxybenzoic acid (2) Diallylamino group Intermediate for acetylated derivatives; no reported lifespan extension

Key Differences :

  • The aminoethyl group in the target compound provides a primary amine for salt formation, unlike the acetyloxy or allyl groups in aspirin analogues.

Halogenated Derivatives

Halogen substituents (e.g., Br, Cl) influence electronic properties and binding affinity. Examples include:

Compound Name Substituent at 5-Position Key Features Reference
5-Bromo-2-methoxybenzoic acid Bromo (-Br), methoxy (-OMe) Intermediate for antibacterial agents (e.g., GroEL/ES inhibitors)
5-(5-Bromo-2-hydroxybenzylamino)-2-hydroxybenzoic acid (4) Bromo-substituted benzylamino group Synthesized via condensation; potential bioactivity in neurodegeneration
2-Amino-5-bromo-3-methylbenzoic acid Bromo (-Br), methyl (-Me) Calculated molecular properties: XLogP3 = 2.4, hydrogen bond donors = 2

Key Differences :

  • The hydroxybenzylamino group in compound 4 () may facilitate hydrogen bonding with biological targets compared to the aminoethyl group .

Aminoethyl and Thiol Derivatives

Compounds with aminoethyl or thiol groups exhibit diverse biochemical applications:

Compound Name Structure Application Reference
5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADTNB) Dithio and nitro groups Reagent for thiol quantification in biochemical assays
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide Thienyl and furyl groups Discontinued research compound; potential enzyme inhibitor

Key Differences :

  • ADTNB’s dithio group enables disulfide bond formation with cysteine residues, unlike the hydrobromide salt in the target compound .
  • Thienyl and furyl substituents in introduce heterocyclic aromaticity, altering electronic properties .

Physicochemical Comparison

Property Target Compound 5-Bromo-2-methoxyphenethylamine HBr ADTNB
Molecular Weight ~311.01 (C₉H₁₃Br₂NO) 311.01 (C₉H₁₃Br₂NO) 302.19 (C₁₁H₁₂BrNO₂S)
Solubility High (due to HBr salt) Moderate in polar solvents Low (hydrophobic dithio)
Bioactivity Stress-response modulation Neurotransmitter analog Thiol detection

Biological Activity

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide, also known as β-aminobenzeneacetic acid hydrobromide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide
  • Molecular Formula : C9H12BrN O3
  • CAS Number : 1987145-74-3

The biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide primarily involves its interaction with various biological targets. It is believed to exert its effects through:

  • Inhibition of Cyclooxygenase (COX) : Similar to other hydroxybenzoic acid derivatives, it may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its potential as an antioxidant, neutralizing free radicals and reducing oxidative stress .

Analgesic and Anti-inflammatory Properties

Research indicates that 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide exhibits significant analgesic properties. In various animal models, it has shown effectiveness in reducing pain responses similar to established analgesics.

  • In Vivo Studies :
    • A study demonstrated that the compound significantly reduced nociceptive responses in rodent models when subjected to formalin and hot plate tests, indicating both central and peripheral analgesic effects .
    • The effective dose range was found to be comparable to that of acetaminophen, suggesting a potential alternative for pain management.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide:

StudyObjectiveFindings
Study 1Analgesic effects in miceDemonstrated significant reduction in pain response compared to control groups; effective in both inflammatory and neurogenic phases .
Study 2Antimicrobial activityShowed effectiveness against E. coli and S. aureus; potential use as an antibacterial agent.
Study 3Mechanistic insightsSuggested interaction with COX enzymes; indicated antioxidant properties through free radical scavenging assays .

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